molecular formula C16H14O2S B7876571 (6-Methoxynaphthalen-2-yl)(thiophen-2-yl)methanol

(6-Methoxynaphthalen-2-yl)(thiophen-2-yl)methanol

Cat. No.: B7876571
M. Wt: 270.3 g/mol
InChI Key: INDFPBFZUVEILY-UHFFFAOYSA-N
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Description

(6-Methoxynaphthalen-2-yl)(thiophen-2-yl)methanol: is an organic compound that features a naphthalene ring substituted with a methoxy group at the 6-position and a thiophene ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxynaphthalen-2-yl)(thiophen-2-yl)methanol typically involves the reaction of 6-methoxy-2-naphthaldehyde with thiophene-2-carbinol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the compound can convert the methanol group to a methyl group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene or thiophene rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of (6-Methoxynaphthalen-2-yl)(thiophen-2-yl)carboxylic acid.

    Reduction: Formation of (6-Methoxynaphthalen-2-yl)(thiophen-2-yl)methane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
  • Used as a lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Methoxynaphthalen-2-yl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be due to the inhibition of pro-inflammatory mediators.

Comparison with Similar Compounds

  • (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol
  • (6-Methoxynaphthalen-2-yl)(furan-2-yl)methanol
  • (6-Methoxynaphthalen-2-yl)(pyridin-2-yl)methanol

Comparison:

  • Structural Differences: The position of the thiophene ring or the substitution of the thiophene ring with other heterocycles such as furan or pyridine can lead to differences in the chemical and physical properties of the compounds.
  • Unique Properties: (6-Methoxynaphthalen-2-yl)(thiophen-2-yl)methanol is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to its analogs.
  • Applications: While similar compounds may share some applications, this compound may exhibit unique properties that make it particularly suitable for specific research or industrial applications.

Properties

IUPAC Name

(6-methoxynaphthalen-2-yl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S/c1-18-14-7-6-11-9-13(5-4-12(11)10-14)16(17)15-3-2-8-19-15/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDFPBFZUVEILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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